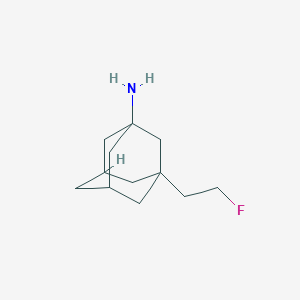

Fluoroethylnormemantine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fluoroethylnormemantine is a novel derivative of memantine, a noncompetitive N-methyl-D-aspartate receptor antagonist. Memantine is widely used in the treatment of Alzheimer’s disease. This compound was developed to enhance the properties of memantine by introducing a fluorine atom, which optimizes its position for in vivo biomarker labeling . This compound has shown promising results in preclinical studies, particularly in reducing fear behavior and facilitating extinction learning without sensorimotor deficits .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluoroethylnormemantine involves the functionalization of memantine with a fluorine group. The process typically includes the following steps:

Starting Material: Memantine is used as the starting material.

Fluorination: The introduction of a fluorine atom is achieved through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Purification: The product is purified using standard techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:

Bulk Synthesis: Large-scale synthesis of memantine.

Fluorination: Industrial fluorination processes using efficient and scalable fluorinating agents.

Purification and Quality Control: High-throughput purification methods and rigorous quality control to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Fluoroethylnormemantine undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorinated site.

Reduction: Reduction reactions can occur, although they are less common.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Fluoroethylnormemantine has several scientific research applications, including:

Neuropsychopharmacology: It has been studied for its potential in treating neuropsychiatric disorders, such as major depressive disorder and post-traumatic stress disorder

Neuroprotection: The compound has shown neuroprotective effects in models of Alzheimer’s disease and other neurodegenerative conditions.

Biomarker Labeling: Due to the fluorine atom, this compound can be used as a positron emission tomography (PET) tracer for imaging NMDA receptors in the brain.

Behavioral Studies: It has been used in various behavioral assays to study its effects on fear extinction and behavioral despair.

Mechanism of Action

Fluoroethylnormemantine exerts its effects primarily through its action as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor . By binding to the NMDA receptor, it inhibits the excessive influx of calcium ions, which can lead to excitotoxicity and neuronal damage. This mechanism is similar to that of memantine but with enhanced properties due to the fluorine atom. The compound also affects other pathways, such as reducing the expression of c-fos in the ventral hippocampal cornu ammonis 3 (vCA3) region .

Comparison with Similar Compounds

Memantine: The parent compound from which fluoroethylnormemantine is derived.

Ketamine: Another NMDA receptor antagonist with antidepressant properties.

Amantadine: Similar to memantine, amantadine is used for its antiviral and antiparkinsonian effects. It also acts on NMDA receptors but with different pharmacokinetic properties.

Uniqueness: this compound is unique due to its fluorine atom, which allows for its use as a PET tracer. This property makes it particularly valuable for imaging studies and understanding the role of NMDA receptors in various neurological conditions .

Properties

Molecular Formula |

C12H20FN |

|---|---|

Molecular Weight |

197.29 g/mol |

IUPAC Name |

3-(2-fluoroethyl)adamantan-1-amine |

InChI |

InChI=1S/C12H20FN/c13-2-1-11-4-9-3-10(5-11)7-12(14,6-9)8-11/h9-10H,1-8,14H2 |

InChI Key |

HUYVZSFADWYSHD-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N)CCF |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.